Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJQRJPKNPZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate can be synthesized through various methods. One common route involves the esterification of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing signaling pathways and biological processes.
Comparison with Similar Compounds
Benzyloxy vs. Halogen Substituents
Cyclopropyl Derivatives
Heteroaromatic Analogs
Thermal and Spectral Properties
- Melting Points : Cyclopropyl derivatives () exhibit higher melting points (~100–120°C) due to restricted rotation, while benzyloxy analogs () are oils at room temperature .
- NMR Signatures : The benzyloxy group in the target compound would show characteristic aromatic protons at δ 7.3–7.5 ppm (), whereas fluorine substituents () cause deshielding (δ 7.6–8.1 ppm) .
Biological Activity
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a compound of significant interest in organic chemistry and medicinal research. Its unique structure allows for diverse biological activities, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, its synthesis, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . The compound features a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 302.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator in specific biochemical pathways, leading to diverse biological effects such as anti-inflammatory, analgesic, or anticancer properties.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7), with IC50 values in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent .
- Anti-inflammatory Effects : Research indicated that derivatives of this compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
- Enzyme Inhibition : A structure-activity relationship (SAR) study highlighted that modifications to the benzyloxy group can enhance enzyme inhibition efficacy against specific targets such as cyclooxygenase (COX) enzymes. This positions the compound as a potential lead for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant inhibition in MCF-7 cells | |
| Anti-inflammatory | Downregulation of cytokines | |
| Enzyme inhibition | Enhanced COX inhibition with modifications |
Synthesis Pathways
This compound can be synthesized through several methods involving various reagents and conditions. A common route includes the reaction between ethyl acetoacetate and benzyloxy-substituted phenols under acidic conditions.
Synthesis Example
- Reagents : Ethyl acetoacetate, benzyloxy phenol, p-toluenesulfonic acid (PTSA).
- Conditions : Heat under reflux in an organic solvent such as ethanol.
- Yield : Typically yields around 70-80% depending on reaction conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of 3-[3-(benzyloxy)phenyl]-3-oxopropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Anhydrous ethanol or toluene to drive esterification via azeotropic water removal.
- Catalyst loading : 1–5 mol% acid to minimize degradation of the benzyloxy group.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Characterization combines:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyloxy group (δ 5.1–5.3 ppm for CH₂Ph), ester carbonyl (δ 170–172 ppm), and ketone (δ 195–200 ppm).
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 300.35).
- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
Q. What are the common chemical reactions involving the β-ketoester moiety in this compound?
- Methodological Answer : The β-ketoester group undergoes:
- Knoevenagel condensation : With aldehydes in basic conditions (e.g., piperidine) to form α,β-unsaturated ketones.
- Michael addition : Nucleophiles (e.g., amines) attack the β-carbon under mild acidic/basic conditions.
- Hydrolysis : Acidic or basic hydrolysis cleaves the ester to yield the carboxylic acid derivative.
Reaction outcomes depend on solvent polarity and protecting group stability (e.g., benzyloxy group resists hydrolysis under mild conditions) .
Advanced Research Questions
Q. How does the benzyloxy substituent influence the compound’s binding affinity in biological systems?
- Methodological Answer : The benzyloxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) reveal:
- π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites.
- Steric effects : The bulky benzyloxy group may limit binding in narrow pockets, requiring structural optimization (e.g., replacing with smaller alkoxy groups).
Comparative assays with des-benzyloxy analogs show reduced activity (IC₅₀ increases 2–5×), confirming its role in target engagement .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
- Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers.
- Metabolic instability : Pre-treat liver microsomes to assess degradation rates.
Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is recommended .
Q. What strategies are effective in designing derivatives to improve metabolic stability?
- Methodological Answer : Key modifications include:
- Fluorine substitution : Replace benzyloxy with trifluoromethoxy (enhances metabolic resistance; t₁/₂ increases from 2h to 6h in microsomes).
- Ester bioisosteres : Replace ethyl ester with amides (e.g., morpholinoamide) to reduce esterase cleavage.
- Prodrug approaches : Mask the ketone as a ketal (stable at pH 7.4, releases active compound in acidic environments).
ADMET profiling (e.g., CYP450 inhibition, plasma stability) guides iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
